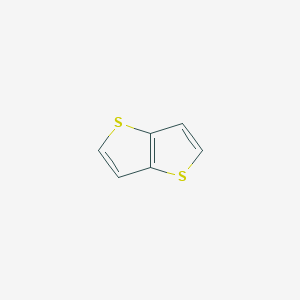

1,4-Dithiapentalene

Description

Structure

3D Structure

Properties

IUPAC Name |

thieno[3,2-b]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4S2/c1-3-7-6-2-4-8-5(1)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYJJHQEVLEOFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1SC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

94479-77-3 | |

| Record name | Thieno[3,2-b]thiophene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94479-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80179783 | |

| Record name | Thieno(3,2-b)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251-41-2 | |

| Record name | Thieno(3,2-b)thiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000251412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thieno(3,2-b)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thieno[3,2-b]thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Enigma of Thiapentalenes: A Technical Guide to 6a-Thiathiophthene

An in-depth exploration of the history, structure, and synthesis of 6a-thiathiophthene, a unique sulfur-containing heterocyclic system. This guide addresses the likely misnomer of "1,4-Dithiapentalene" and focuses on the scientifically established chemistry of the thiathiophthene core.

Introduction

The query for "this compound" does not correspond to a recognized or well-documented compound in chemical literature. The nomenclature suggests a bicyclic pentalene (B1231599) system with sulfur atoms at the 1 and 4 positions. However, the pentalene numbering convention, which starts at a bridgehead, makes this substitution pattern unlikely for a stable aromatic system. It is highly probable that the intended subject of inquiry is the class of compounds known as 6a-Thiathiophthenes . These compounds, which feature a unique hypervalent sulfur atom, have a rich history and have been the subject of extensive study regarding their structure, bonding, and reactivity. This technical guide will provide a comprehensive overview of the history, discovery, and chemistry of 6a-thiathiophthene and its derivatives, which represent the actual chemical entities of interest in this structural class.

History and Discovery

The journey to understanding the structure of 6a-thiathiophthene is a fascinating chapter in the history of structural chemistry. The first synthesis of a derivative of this class of compounds is credited to G. A. Barbaglia in 1884, who isolated a substance with the molecular formula C5H6S3 from the reaction of isovaleraldehyde (B47997) with sulfur.[1] While he was unable to determine its structure, it is now believed to be 4,5-dimethyl-3H-1,2-dithiole-3-thione, a precursor to the thiathiophthene system. The parent compound, 3H-1,2-dithiole-3-thione, was first synthesized in 1948.[1]

For many years, the structure of the condensation products of 1,3-dicarbonyl compounds with phosphorus pentasulfide was a subject of debate. Initially, these molecules were proposed to have a bicyclic structure with a central, hypervalent sulfur atom. The definitive elucidation of the unique bonding in 6a-thiathiophthene came with the advent of X-ray crystallography. These studies confirmed the pentalene-like framework with a linear arrangement of three sulfur atoms, where the central sulfur atom is formally hypervalent, engaging in bonding with its two neighboring sulfur atoms. This unusual bonding arrangement has been a topic of considerable theoretical and experimental interest ever since.

Structure and Bonding

The structure of 6a-thiathiophthene is characterized by a planar bicyclic system with a unique three-center four-electron (3c-4e) bond involving the three colinear sulfur atoms. This results in partial bonding between the central sulfur atom (S-6a) and the two adjacent sulfur atoms (S-1 and S-6), with S-S bond lengths that are intermediate between a single bond and the sum of the van der Waals radii.

Crystallographic Data

X-ray crystallography has been instrumental in defining the precise molecular geometry of 6a-thiathiophthene and its derivatives. The bond lengths and angles provide critical insights into the nature of the sulfur-sulfur interactions. Below is a table summarizing key crystallographic data for some representative 6a-thiathiophthene derivatives.

| Compound | S1-S6a (Å) | S6a-S6 (Å) | C-S (Å) (average) | Reference |

| 2,5-Dimethyl-6a-thiathiophthene | 2.363 | 2.304 | 1.71 | |

| 2,4-Diphenyl-6a-thiathiophthene | 2.35 | 2.35 | 1.72 | |

| 3-Benzoyl-5-p-bromophenyl-2-methylthio-6a-thiathiophthen | 2.17 (short), 2.51 (long) | - | - | [2] |

Note: The asymmetry in the substituted derivative leads to unequal S-S bond lengths.

Spectroscopic Properties

The unique electronic structure of 6a-thiathiophthenes gives rise to characteristic spectroscopic signatures.

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are valuable tools for characterizing these compounds. The chemical shifts of the ring protons and carbons are influenced by the electron distribution within the heterocyclic system.

| Compound | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) | Solvent | Reference |

| 6a-Thiathiophthene | 8.54 (H2, H5), 7.31 (H3, H4) | 155.4 (C2, C5), 122.1 (C3, C4), 180.2 (C3a, C6a) | CDCl₃ | |

| 2,5-Dimethyl-6a-thiathiophthene | 2.51 (CH₃), 7.05 (H3, H4) | 14.8 (CH₃), 165.1 (C2, C5), 118.9 (C3, C4), 178.5 (C3a, C6a) | CDCl₃ |

UV-Vis Spectroscopy: 6a-Thiathiophthenes are typically colored compounds, exhibiting strong absorptions in the ultraviolet and visible regions of the electromagnetic spectrum. These absorptions correspond to π-π* electronic transitions within the conjugated system.

| Compound | λmax (nm) (ε) | Solvent | Reference |

| 6a-Thiathiophthene | 225 (15,000), 258 (8,000), 350 (1,500), 480 (1,000) | Cyclohexane | |

| 2,5-Dimethyl-6a-thiathiophthene | 230 (16,000), 265 (9,000), 360 (1,800), 500 (1,200) | Cyclohexane |

Infrared (IR) Spectroscopy: The IR spectra of 6a-thiathiophthenes show characteristic bands for C-H and C-S stretching and bending vibrations, as well as absorptions related to the heterocyclic ring system.

Synthesis

The most common and versatile method for the synthesis of 6a-thiathiophthenes involves the reaction of 1,2-dithiole-3-thiones with various reagents.

General Synthetic Pathway from 1,2-Dithiole-3-thiones

A key synthetic route to 6a-thiathiophthenes involves the reaction of a 1,2-dithiole-3-thione with a species that can provide the remaining carbon and sulfur atoms to complete the second ring. For example, the reaction with a thiocarbonyl compound can lead to the formation of the thiathiophthene skeleton.

Below is a diagram illustrating a generalized synthetic workflow for the formation of a 6a-thiathiophthene derivative.

Caption: Generalized workflow for the synthesis and characterization of 6a-thiathiophthene derivatives.

Experimental Protocol: Synthesis of 2,5-Dimethyl-6a-thiathiophthene

This protocol describes the synthesis of 2,5-dimethyl-6a-thiathiophthene from acetylacetone (B45752) and phosphorus pentasulfide.

Materials:

-

Acetylacetone (2,4-pentanedione)

-

Phosphorus pentasulfide (P₄S₁₀)

-

Toluene (B28343) (dry)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

A mixture of acetylacetone (10.0 g, 0.1 mol) and phosphorus pentasulfide (11.1 g, 0.025 mol) in 100 mL of dry toluene is refluxed with stirring for 2 hours.

-

The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is treated with 100 mL of a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane (B109758) (3 x 50 mL).

-

The combined organic extracts are washed with water (50 mL), dried over anhydrous magnesium sulfate, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.

-

The fractions containing the desired product are combined and the solvent is evaporated to yield 2,5-dimethyl-6a-thiathiophthene as a crystalline solid.

-

The product can be further purified by recrystallization from a suitable solvent such as ethanol.

Characterization:

-

Melting Point: 101-102 °C

-

¹H NMR (CDCl₃, ppm): δ 2.51 (s, 6H, 2 x CH₃), 7.05 (s, 2H, H-3 and H-4)

-

¹³C NMR (CDCl₃, ppm): δ 14.8, 118.9, 165.1, 178.5

Reaction Mechanism

The formation of 6a-thiathiophthenes from 1,2-dithiole-3-thiones is believed to proceed through a series of steps involving nucleophilic attack, ring opening, and subsequent cyclization. A plausible mechanism for the self-condensation of a 1,2-dithiole-3-thione to form a thiathiophthene is outlined below.

Caption: A proposed mechanistic pathway for the formation of a 6a-thiathiophthene from the dimerization of a 1,2-dithiole-3-thione.

Conclusion

While the term "this compound" appears to be a misnomer, the underlying interest in sulfur-rich, pentalene-like heterocycles leads to the fascinating and well-established field of 6a-thiathiophthene chemistry. The unique structure and bonding of these compounds have captivated chemists for over a century, leading to a deep understanding of their synthesis, properties, and reactivity. This technical guide has provided a comprehensive overview of this important class of organosulfur compounds, offering valuable information for researchers, scientists, and drug development professionals interested in the rich chemistry of sulfur-containing heterocycles.

References

An In-depth Technical Guide on the Core Properties of 1,4-Dithiapentalene (thieno[3,4-c]thiophene)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dithiapentalene, more systematically known as thieno[3,4-c]thiophene, is a bicyclic aromatic compound consisting of two fused thiophene (B33073) rings. It belongs to the family of thienothiophenes, which are isomers that differ in the arrangement of the sulfur atoms within the fused-ring system. Among these isomers, thieno[3,4-c]thiophene is of particular interest due to its unique electronic structure and inherent instability.[1][2] This "nonclassical" thiophene possesses a 10-π-electron system and a sulfur atom in a formal +4 oxidation state.[1] The parent, unsubstituted thieno[3,4-c]thiophene is highly reactive and has only been observed transiently in trapping experiments.[1][2] However, the synthesis of stabilized derivatives, through steric and electronic effects, has allowed for the isolation and characterization of this intriguing heterocyclic system.

This technical guide provides a comprehensive overview of the fundamental properties of thieno[3,4-c]thiophene, with a focus on its stable derivatives. It covers its synthesis, molecular structure, spectroscopic data, and reactivity, presenting quantitative data in structured tables and detailing experimental methodologies where available.

Molecular Structure and Aromaticity

The core structure of thieno[3,4-c]thiophene is a planar, fused bicyclic system. Theoretical studies and experimental data from substituted derivatives confirm the planarity of the thieno[3,4-c]thiophene moiety. The aromaticity of thienothiophene isomers has been a subject of computational studies, which generally indicate that the thieno[3,4-c]thiophene isomer is the least stable.

The reactivity and relative aromaticity of five-membered heterocycles like thiophene are influenced by the ability of the heteroatom's lone pair to participate in the π-electron system and the uniformity of bond lengths.[3][4] In thieno[3,4-c]thiophene, the arrangement of the sulfur atoms and the resulting electronic distribution contribute to its lower stability compared to other isomers like thieno[3,2-b]thiophene.[2]

Table 1: Crystallographic Data for Tetraphenylthieno[3,4-c]thiophene[3]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/a |

| a (Å) | 17.431 (8) |

| b (Å) | 5.953 (3) |

| c (Å) | 13.842 (6) |

| β (°) | 128.40 (2) |

| Z | 2 |

Table 2: Selected Bond Lengths and Angles for Tetraphenylthieno[3,4-c]thiophene[3]

| Bond/Angle | Length (Å) / Angle (°) |

| C-S (average) | 1.706 |

| Cα-Cα | 1.452 |

| Cβ-Cβ | 1.407 |

| Phenyl group rotation 1 (°) | 39.6 |

| Phenyl group rotation 2 (°) | 58.4 |

Synthesis

The high reactivity of the thieno[3,4-c]thiophene core necessitates synthetic strategies that either generate the molecule in situ for immediate reaction or incorporate stabilizing substituents.

Synthesis of a Stabilized Thieno[3,4-c]thiophene Derivative

A key strategy for synthesizing stable thieno[3,4-c]thiophenes involves the dehydration of a corresponding 1H,3H-thieno[3,4-c]thiophene 2-oxide precursor. The stability of the final product is heavily influenced by the electronic nature of the substituents. For instance, the presence of electron-withdrawing groups like cyano and bromo moieties has been shown to stabilize the system.

Below is a diagram illustrating a synthetic pathway to a stable, electronically stabilized thieno[3,4-c]thiophene derivative.

Figure 1: Generalized synthetic pathway to stabilized thieno[3,4-c]thiophenes.

Experimental Protocol: Synthesis of 1,3-Dibromo-4,6-dicyanothieno[3,4-c]thiophene

While a detailed, step-by-step experimental protocol from a primary literature source is not available in the provided search results, the general approach involves the synthesis of the dihydro precursor, 4,6-dicyano-1H,3H-thieno[3,4-c]thiophene, followed by bromination and subsequent oxidation and dehydration. The synthesis of the dihydro precursor has been achieved from 3,4-dibromothiophene-2,5-dicarbonitrile.[3]

Spectroscopic Properties

The characterization of thieno[3,4-c]thiophenes relies heavily on standard spectroscopic techniques. Due to the instability of the parent compound, the available data is for its stabilized derivatives.

NMR Spectroscopy

1H and 13C NMR spectroscopy are crucial for the structural elucidation of thieno[3,4-c]thiophene derivatives. The chemical shifts of the ring protons and carbons are influenced by the substituents and the unique electronic environment of the bicyclic system.

Table 3: 1H and 13C NMR Data for Selected Thiophene Derivatives

| Compound | Solvent | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |

| 10,10'-biphenothiazinyl-2,5-thiophene | C6D6 | 7.05, 6.93, 6.81-6.72, 6.64, 6.45 | 144.23, 142.58, 127.40, 127.38, 126.03, 124.06, 123.43, 118.00 | [5] |

| 10,10'-biphenothiazinyl-2,5-selenophene | C6D6 | 7.05, 6.93, 6.81-6.72, 6.64, 6.51 | 149.33, 144.05, 127.39, 127.37, 126.57, 124.26, 123.91, 118.88 | [5] |

| 3,4-Dibromothiophene-2,5-dicarbonitrile | CDCl3 | - | 126.0, 114.1, 110.5 | [3] |

Reactivity

The reactivity of thieno[3,4-c]thiophene is dominated by its propensity to act as a reactive intermediate in cycloaddition reactions.

Cycloaddition Reactions

The transiently generated, unsubstituted thieno[3,4-c]thiophene can be "trapped" by reacting with dienophiles in [4+2] cycloaddition reactions (Diels-Alder reactions). This reactivity highlights its diene-like character. Thiophene S-oxides, which are precursors to thieno[3,4-c]thiophenes, are also known to participate in cycloaddition reactions.

Figure 2: Conceptual workflow of a trapping experiment for thieno[3,4-c]thiophene.

Conclusion

This compound, or thieno[3,4-c]thiophene, represents a fascinating yet challenging class of heterocyclic compounds. Its inherent instability has limited the extent of its experimental characterization in the unsubstituted form. However, the successful synthesis and analysis of stabilized derivatives have provided valuable insights into the fundamental properties of this nonclassical thiophene system. The unique electronic structure and reactivity of thieno[3,4-c]thiophenes make them intriguing targets for further research, particularly in the fields of materials science and medicinal chemistry, where the development of novel π-conjugated systems is of great interest. Future work will likely focus on the design of new, stable derivatives with tailored electronic properties and the exploration of their potential applications.

References

- 1. Cycloaddition reactions of thiophene S,N-ylides. A novel route to thionitroso compounds - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. rsc.org [rsc.org]

The Electronic Structure of 1,4-Dithiapentalene: A Theoretical and Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dithiapentalene, a sulfur-containing heterocyclic aromatic compound, presents a compelling case study in the electronic landscape of fused-ring systems. As an isomer of the well-characterized thieno[3,2-b]thiophene, its unique arrangement of sulfur atoms within the pentalene (B1231599) framework is predicted to give rise to distinct electronic properties. This technical guide provides a comprehensive overview of the electronic structure of this compound, primarily through a theoretical and computational lens, supplemented by established experimental protocols for spectroscopic and electrochemical characterization. The computationally derived data on molecular geometry, frontier molecular orbital energies, and simulated spectroscopic profiles are presented to facilitate a deeper understanding of this molecule's potential in materials science and drug development. Detailed methodologies for computational modeling, UV-Vis absorption spectroscopy, photoelectron spectroscopy, and cyclic voltammetry are provided to enable researchers to conduct further investigations.

Introduction

Pentalene, a bicyclic antiaromatic hydrocarbon, has long intrigued chemists due to its inherent instability and unique electronic characteristics.[1] The introduction of heteroatoms, particularly sulfur, into the pentalene core can significantly modulate its electronic structure, leading to more stable derivatives with tunable properties. This compound, also known as thieno[2,3-b]thiophene, is one such derivative where two sulfur atoms are positioned at the 1 and 4 positions of the pentalene ring system. This arrangement distinguishes it from its more studied isomer, thieno[3,2-b]thiophene, where the sulfur atoms are in different positions.

The electronic properties of such sulfur-containing heterocycles are of significant interest for applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), where the frontier molecular orbital (FMO) energies and the HOMO-LUMO gap are critical parameters.[2] In the context of drug development, the electron distribution and molecular electrostatic potential are key determinants of molecular interactions with biological targets.

This guide presents a detailed theoretical analysis of the electronic structure of this compound. Due to the limited availability of direct experimental data for this specific isomer, this work leverages high-level computational chemistry to predict its key electronic and structural parameters. To provide a robust framework for future experimental validation, detailed protocols for relevant spectroscopic and electrochemical techniques are also included.

Theoretical Investigation of Electronic Structure

The electronic and geometric properties of this compound were investigated using computational density functional theory (DFT), a widely used method for studying the electronic structure of molecules.

Computational Methodology

Software: Gaussian 16 suite of programs.

Method: Density Functional Theory (DFT) with the B3LYP hybrid functional.

Basis Set: 6-311+G(d,p) basis set was employed for all atoms to ensure a high degree of accuracy in describing the electronic distribution, including polarization and diffuse functions.

Geometry Optimization: The molecular geometry of this compound was optimized in the gas phase without any symmetry constraints. The convergence criteria were set to the default values in Gaussian 16. A frequency calculation was subsequently performed to confirm that the optimized structure corresponds to a true energy minimum, as indicated by the absence of imaginary frequencies.

Molecular Orbital Analysis: The energies and compositions of the frontier molecular orbitals (HOMO and LUMO) were calculated at the optimized geometry. The molecular orbitals were visualized to understand their spatial distribution and bonding characteristics.

UV-Vis Spectrum Simulation: Time-dependent DFT (TD-DFT) calculations were performed at the B3LYP/6-311+G(d,p) level of theory to predict the electronic absorption spectrum. The first 20 singlet excited states were calculated to identify the key electronic transitions.

Predicted Molecular Geometry

The optimized molecular geometry of this compound is predicted to be planar, belonging to the C2h point group. The key bond lengths and angles are summarized in Table 1. The bond lengths within the fused ring system are indicative of a delocalized π-electron system.

Table 1: Predicted Geometrical Parameters of this compound (B3LYP/6-311+G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C1-S1 | 1.75 Å |

| S1-C2 | 1.74 Å | |

| C2-C3 | 1.38 Å | |

| C3-C3a | 1.45 Å | |

| C3a-C6a | 1.40 Å | |

| C3a-S4 | 1.76 Å | |

| Bond Angle | C1-S1-C2 | 91.5° |

| S1-C2-C3 | 112.0° | |

| C2-C3-C3a | 112.5° | |

| C3-C3a-C6a | 120.0° |

Frontier Molecular Orbitals and Energy Levels

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic properties of a molecule. The predicted FMO energies for this compound are presented in Table 2. For comparison, theoretical values for its isomer, thieno[3,2-b]thiophene, are also included.

Table 2: Predicted Frontier Molecular Orbital Energies (B3LYP/6-311+G(d,p))

| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| This compound | -6.25 | -1.80 | 4.45 |

| Thieno[3,2-b]thiophene | -6.18 | -1.72 | 4.46 |

The HOMO of this compound is a π-orbital with significant contributions from the sulfur p-orbitals and the carbon atoms of the thiophene (B33073) rings. The LUMO is a π*-orbital, also delocalized over the entire molecule. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and its potential as an organic semiconductor.

Figure 1: Predicted Frontier Molecular Orbital Energy Levels of this compound.

Spectroscopic and Electrochemical Characterization Protocols

While direct experimental data for this compound is scarce, the following sections provide detailed, standardized protocols for key experimental techniques that are essential for characterizing its electronic structure. These protocols are based on established methods for similar sulfur-containing heterocyclic compounds.

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy is used to probe the electronic transitions between molecular orbitals. The absorption maxima (λmax) provide information about the energy gaps between electronic states.

Experimental Protocol:

-

Sample Preparation: A solution of this compound is prepared in a UV-grade solvent (e.g., dichloromethane (B109758) or acetonitrile) at a concentration of approximately 5 x 10⁻⁶ M.[3]

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.

-

Measurement: The absorption spectrum is recorded over a wavelength range of 200-800 nm.

-

Data Analysis: The wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε) are determined from the spectrum. The optical band gap can be estimated from the onset of the absorption edge.

Predicted UV-Vis Spectrum: TD-DFT calculations predict that this compound will exhibit a strong absorption band in the UV region, corresponding to the HOMO-LUMO transition.

Table 3: Predicted Electronic Transitions for this compound (TD-DFT/B3LYP/6-311+G(d,p))

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 278 | 0.55 | HOMO → LUMO |

| S₀ → S₂ | 245 | 0.20 | HOMO-1 → LUMO |

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy provides direct information about the binding energies of electrons in molecular orbitals. He(I) PES is particularly useful for probing the valence electronic structure.

Experimental Protocol:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Ionization: The sample is irradiated with a monochromatic source of He(I) photons (21.22 eV).

-

Electron Energy Analysis: The kinetic energies of the photoemitted electrons are measured using an electron energy analyzer.

-

Data Analysis: The ionization potentials (IPs) are determined from the photoelectron spectrum using the relationship: IP = hν - EK, where hν is the photon energy and EK is the kinetic energy of the electron. Each band in the spectrum corresponds to the ionization from a specific molecular orbital.

Predicted Ionization Potentials: The vertical ionization potentials can be estimated from the negative of the orbital energies (Koopmans' theorem), although more accurate methods are available.

Table 4: Predicted Vertical Ionization Potentials of this compound (eV)

| Molecular Orbital | Predicted IP (eV) |

| HOMO | 8.50 |

| HOMO-1 | 9.20 |

| HOMO-2 | 10.50 |

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, which can be correlated with the HOMO and LUMO energy levels, respectively.

Experimental Protocol:

-

Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Electrolyte Solution: A solution of this compound (typically 1-5 mM) is prepared in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).

-

Measurement: The potential of the working electrode is scanned linearly with time between a set range of potentials, and the resulting current is measured. The scan is then reversed.

-

Data Analysis: The onset potentials for the first oxidation (E_ox) and reduction (E_red) processes are determined from the cyclic voltammogram. The HOMO and LUMO energy levels can be estimated using empirical equations, often referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:

-

E_HOMO = - (E_ox - E_Fc/Fc⁺ + 4.8) eV

-

E_LUMO = - (E_red - E_Fc/Fc⁺ + 4.8) eV

-

References

A Technical Guide to the Synthesis of Novel 1,4-Dithiapentalene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic approach for novel 1,4-dithiapentalene derivatives. Given the novelty of the this compound scaffold, this document outlines a synthetic strategy extrapolated from established methodologies for the synthesis of its isomers, such as thieno[3,2-b]thiophene and thieno[2,3-b]thiophene (B1266192). The methodologies, experimental protocols, and data presented herein are based on analogous, well-documented reactions in heterocyclic chemistry, providing a solid foundation for the synthesis and exploration of this new class of compounds.

Introduction to Dithiapentalenes

Pentalenes are bicyclic hydrocarbons composed of two fused five-membered rings, and their heterocyclic analogs containing sulfur, known as dithiapentalenes or thienothiophenes, have garnered significant interest in materials science and medicinal chemistry. Thienothiophene derivatives are known to possess a range of biological activities and are key components in optoelectronic materials.[1] The specific isomer this compound remains a novel target, with its synthesis and properties yet to be extensively explored. This guide proposes a rational synthetic pathway to access this unique scaffold, opening avenues for the development of new therapeutic agents and functional materials.

Proposed Synthetic Pathway

The proposed synthesis of a substituted this compound derivative commences from a functionalized thiophene (B33073) precursor. The strategy involves the construction of the second fused thiophene ring through a series of established chemical transformations. A plausible multi-step synthesis is outlined below, leveraging known reactions such as the Gewald aminothiophene synthesis, Sandmeyer reaction, and subsequent cyclization reactions.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed synthetic route to a novel this compound derivative.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis. These protocols are adapted from established procedures for analogous transformations.

Step 1: Synthesis of 2-Amino-3-cyanothiophene (Gewald Reaction)

This procedure is based on the Gewald aminothiophene synthesis, a well-established method for constructing substituted 2-aminothiophenes.[2]

-

To a stirred mixture of a suitable α-methylene ketone (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol (B145695), add a catalytic amount of a base such as morpholine (B109124) or triethylamine.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 2-amino-3-cyanothiophene derivative.

Step 2: Synthesis of 2-Bromo-3-cyanothiophene (Sandmeyer Reaction)

This step involves the conversion of the amino group to a bromide via a Sandmeyer reaction.

-

Suspend the 2-amino-3-cyanothiophene derivative (1.0 eq.) in an aqueous solution of hydrobromic acid (48%).

-

Cool the suspension to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (B80452) (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq.) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Step 3: Reduction of Nitrile to Amine

The cyano group is reduced to an aminomethyl group.

-

To a suspension of lithium aluminum hydride (LiAlH4) (1.5 eq.) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of the 2-bromo-3-cyanothiophene (1.0 eq.) in anhydrous THF dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and quench cautiously by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting precipitate and wash it thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-bromo-3-(aminomethyl)thiophene.

Step 4: Thioacetylation of the Amine

The primary amine is converted to a thioamide.

-

Dissolve the crude 2-bromo-3-(aminomethyl)thiophene (1.0 eq.) in a suitable solvent such as dichloromethane.

-

Add thioacetic acid (1.1 eq.) and a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 eq.).

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Filter off the precipitated dicyclohexylurea.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the residue by column chromatography to yield N-((2-bromo-3-yl)methyl)thioacetamide.

Step 5: Intramolecular Cyclization to form the this compound Core

The final step involves a base-mediated intramolecular cyclization.

-

Dissolve the N-((2-bromo-3-yl)methyl)thioacetamide (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a suitable base, such as sodium hydride or potassium carbonate (1.5 eq.).

-

Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the final product by column chromatography or recrystallization to obtain the novel this compound derivative.

Data Presentation

As this compound derivatives are novel, experimental data is not available. The following tables present representative data for isomeric thieno[3,2-b]thiophene and thieno[2,3-b]thiophene derivatives, which can be expected to be comparable to the target compounds.

Table 1: Reaction Yields for the Synthesis of Thieno[2,3-b]thiophene Derivatives [3]

| Compound | Starting Materials | Reaction Conditions | Yield (%) |

| 3,4-Dimethyl-2,5-diacetylthieno[2,3-b]thiophene | 3,4-Dimethylthieno[2,3-b]thiophene, Acetic Anhydride | AlCl3, CS2, reflux | 87 |

| 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbaldehyde | 3,4-Dimethylthieno[2,3-b]thiophene, DMF | POCl3, 0 °C to RT | 90 |

| Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate | 3,4-Dimethylthieno[2,3-b]thiophene, Ethyl oxalyl chloride | SnCl4, CH2Cl2 | 75 |

Table 2: Physicochemical and Spectroscopic Data of a Thieno[3,2-b]thiophene Derivative [4]

| Property | Data |

| Compound Name | Dimethyl 3-((methoxycarbonyl)methylthio)thiophene-2,5-dicarboxylate |

| Molecular Formula | C11H12O6S2 |

| Molecular Weight | 304.34 g/mol |

| Melting Point | 101-102 °C |

| ¹H NMR (500 MHz, DMSO-d₆) δ | 7.77 (s, 1H), 4.17 (s, 2H), 3.87 (s, 3H), 3.84 (s, 3H), 3.67 (s, 3H) |

| ¹³C NMR (126 MHz, DMSO-d₆) δ | 169.6, 161.2, 160.9, 143.2, 136.3, 131.8, 125.6, 53.0, 52.6, 52.5, 33.8 |

| HRMS (ESI) | calcd for C11H13O6S2 [M+H]⁺: 305.0148, found: 305.0149 |

Potential Biological Significance

While the biological activities of 1,4-dithiapentalenes are uncharacterized, their isomers, the thienothiophenes, have shown a range of biological effects. For example, certain thieno[2,3-b]thiophene derivatives have demonstrated potent inhibition of enzymes like β-glucuronidase, suggesting potential applications in cancer therapy.[3] Additionally, the thiophene core is a well-known pharmacophore present in numerous approved drugs, exhibiting antimicrobial, antiviral, anti-inflammatory, and cytotoxic properties.[5] The exploration of novel dithiapentalene scaffolds like the 1,4-isomer could therefore lead to the discovery of new drug candidates with unique pharmacological profiles.

Diagram of a Potential Biological Signaling Pathway

The following diagram illustrates a hypothetical mechanism of action where a novel this compound derivative acts as an enzyme inhibitor, a common mode of action for many therapeutic agents.

Caption: Hypothetical enzyme inhibition pathway for a this compound derivative.

Conclusion

This technical guide has outlined a plausible and chemically sound synthetic strategy for accessing novel this compound derivatives. By adapting well-established synthetic methodologies for related heterocyclic systems, researchers can confidently approach the synthesis of this new scaffold. The provided experimental protocols and representative data for analogous compounds offer a practical starting point for laboratory work. The potential for these novel derivatives to exhibit interesting biological activities makes them attractive targets for drug discovery and development programs. Further research into the synthesis and biological evaluation of 1,4-dithiapentalenes is warranted and holds promise for advancements in medicinal chemistry and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 3. Synthesis of Thieno[2,3-b]thiophene Containing Bis-Heterocycles-Novel Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. firsthope.co.in [firsthope.co.in]

Theoretical Insights into the Aromaticity of 1,4-Dithiapentalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dithiapentalene, systematically known as thieno[3,2-b]thiophene, is a bicyclic heteroaromatic compound that has garnered significant interest in the fields of materials science and medicinal chemistry. Its rigid, planar structure and electron-rich nature make it an attractive building block for organic semiconductors, conducting polymers, and pharmacologically active molecules. The degree of aromaticity in the this compound core is a critical determinant of its chemical reactivity, electronic properties, and ultimately, its utility in various applications. This technical guide provides an in-depth analysis of the theoretical studies that have elucidated the aromatic character of this compound, presenting key quantitative data, computational methodologies, and a comparative analysis of its aromaticity relative to other isomers.

Computational Methodologies

The theoretical investigation of aromaticity relies on a variety of computational methods to quantify the extent of cyclic electron delocalization. The data presented in this guide are primarily derived from Density Functional Theory (DFT) calculations, a robust method for studying the electronic structure of molecules.

Geometry Optimization

The initial step in these theoretical studies involves the optimization of the molecular geometry of this compound. This is typically performed using a specific functional and basis set. A commonly employed method is the RB3LYP-D3(BJ)/def2-TZVP level of theory.

-

RB3LYP: This denotes the hybrid functional, which combines the Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional.

-

D3(BJ): This refers to Grimme's dispersion correction with Becke-Johnson damping, which is crucial for accurately modeling non-covalent interactions.

-

def2-TZVP: This is the basis set used, a triple-zeta valence with polarization functions, which provides a good balance between accuracy and computational cost.

Aromaticity Indices Calculation

Once the optimized geometry is obtained, various indices are calculated to quantify aromaticity. The primary methods cited in the literature for systems like this compound are:

-

Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity. It involves placing a "ghost" atom (with no electrons or nucleus) at the center of a ring and calculating the magnetic shielding at that point. Negative NICS values are indicative of a diatropic ring current and thus aromaticity, while positive values suggest a paratropic ring current and antiaromaticity. The calculations are often performed at the GIAO-RB3LYP/def2-TZVP level, where GIAO stands for Gauge-Including Atomic Orbitals, a method necessary for calculating magnetic properties. NICS values are typically calculated at the ring center (NICS(0)) and 1 Å above the ring plane (NICS(1)).

-

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index. It evaluates the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. HOMA values range from 1 (for a fully aromatic system like benzene) to 0 or negative values (for non-aromatic or antiaromatic systems).

Data Presentation

The following tables summarize the key quantitative data from theoretical studies on this compound (thieno[3,2-b]thiophene) and its isomers.

Table 1: Calculated Aromaticity Indices for Thienothiophene Isomers

| Compound | Isomer | NICS(0) (ppm)[1] | NICS(1) (ppm)[1] |

| This compound | thieno[3,2-b]thiophene | -11.2 | -8.9 |

| Thieno[2,3-b]thiophene | - | -11.0 | -8.8 |

| Thieno[3,4-b]thiophene (B1596311) | Ring a | -7.2 | -6.2 |

| Ring b | -13.5 | -10.8 |

Table 2: Calculated Bond Lengths for Thieno[3,2-b]thiophene Derivatives

| Bond | 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene (Å)[2] |

| C=C (Thiophene) | ~1.37 |

| C-C (Thiophene) | ~1.42 |

| C-S (Thiophene) | ~1.72 |

Note: Calculated bond lengths for the parent this compound were not explicitly found in the searched literature. The values presented are for a closely related derivative and provide a reasonable approximation.

Visualization of Aromaticity Comparison

The following diagram illustrates the logical relationship in the comparative aromaticity of the three stable thienothiophene isomers based on their NICS values.

Discussion

The theoretical studies consistently indicate that this compound (thieno[3,2-b]thiophene) possesses a significant degree of aromatic character. The calculated NICS(0) and NICS(1) values are negative, at -11.2 ppm and -8.9 ppm respectively, which is indicative of a diatropic ring current characteristic of aromatic systems[1].

When compared to its isomers, the aromaticity of this compound is comparable to that of thieno[2,3-b]thiophene, which exhibits similar NICS values[1]. In contrast, thieno[3,4-b]thiophene displays a more complex aromaticity profile. The two five-membered rings in thieno[3,4-b]thiophene are electronically distinct, leading to one ring having a less pronounced aromatic character (NICS(0) = -7.2 ppm) and the other being more aromatic (NICS(0) = -13.5 ppm)[1]. This asymmetry in electron delocalization in the thieno[3,4-b]thiophene isomer highlights the more uniform aromaticity of the this compound system.

Conclusion

Theoretical studies, primarily employing DFT calculations, have been instrumental in characterizing the aromaticity of this compound (thieno[3,2-b]thiophene). The consistent negative NICS values confirm its aromatic nature. This inherent aromaticity contributes to its stability and influences its electronic properties, making it a valuable moiety for the design of novel organic electronic materials and pharmaceuticals. The comparative analysis with its isomers further underscores the relatively high and uniform aromatic character of the this compound core. Future computational work could further refine our understanding by exploring a wider range of aromaticity descriptors and by investigating the impact of various substituents on the electronic structure of this versatile heterocyclic system.

References

Spectroscopic Characterization of Thieno[3,2-b]thiophene: An In-depth Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic characterization of thieno[3,2-b]thiophene, a heterocyclic organic compound of significant interest in materials science and pharmaceutical research. Due to the limited availability of detailed experimental data for the parent 1,4-dithiapentalene, this guide focuses on its well-characterized isomer, thieno[3,2-b]thiophene, which serves as a crucial reference for understanding the spectroscopic properties of this class of compounds.

Introduction

Thienothiophenes, including the this compound scaffold, are a class of sulfur-containing heterocyclic compounds that have garnered considerable attention for their unique electronic and photophysical properties. These properties make them promising candidates for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), as well as in the development of novel therapeutic agents. A thorough understanding of their spectroscopic characteristics is paramount for structure elucidation, quality control, and the rational design of new derivatives with tailored functionalities.

This guide details the application of key spectroscopic techniques for the characterization of thieno[3,2-b]thiophene, presenting quantitative data in accessible formats, outlining experimental protocols, and providing visual representations of the characterization workflow.

Data Presentation

The following tables summarize the key quantitative spectroscopic data for thieno[3,2-b]thiophene.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data for Thieno[3,2-b]thiophene [1][2]

| Nucleus | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| ¹H | 7.25 | Doublet | 5.2 |

| ¹H | 7.38 | Doublet | 5.2 |

| ¹³C | 119.9 | - | - |

| ¹³C | 126.8 | - | - |

| ¹³C | 140.2 | - | - |

Table 2: Ultraviolet-Visible (UV-Vis) Absorption Spectroscopic Data for Thieno[3,2-b]thiophene [3]

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Transition |

| Vapor Phase | ~278, ~268 | Not Reported | π → π |

| Crystal Phase | ~288 | Not Reported | π → π |

Table 3: Mass Spectrometry (MS) Data for Thieno[3,2-b]thiophene [4]

| Ionization Method | m/z | Relative Intensity (%) | Fragment |

| Electron Ionization (EI) | 140 | 100 | [M]⁺ |

| 114 | ~40 | [M-C₂H₂]⁺ | |

| 96 | ~30 | [M-CS]⁺ | |

| 69 | ~25 | [C₃H₃S]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified thieno[3,2-b]thiophene sample in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

¹H NMR Spectroscopy Protocol:

-

Tune and shim the spectrometer for the sample.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected proton chemical shift range (typically 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Spectroscopy Protocol:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected carbon chemical shift range (typically 0-200 ppm).

-

Use a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance and sensitivity of ¹³C (e.g., 1024-4096 scans).

-

Process the data similarly to the ¹H NMR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule and determine its absorption properties.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of thieno[3,2-b]thiophene in a suitable UV-grade solvent (e.g., hexane, ethanol, or dichloromethane) of known concentration (e.g., 1 mg/mL).

-

Prepare a series of dilutions to obtain concentrations in the range of 10⁻⁵ to 10⁻⁴ M.

Protocol:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Fill a pair of matched quartz cuvettes with the pure solvent to be used as a blank.

-

Record a baseline spectrum with the solvent-filled cuvettes.

-

Replace the solvent in the sample cuvette with the thieno[3,2-b]thiophene solution of the lowest concentration.

-

Scan the UV-Vis spectrum over a desired wavelength range (e.g., 200-800 nm).

-

Identify the wavelength of maximum absorbance (λmax).

-

Repeat the measurement for the other concentrations.

-

Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε) if the path length (l) and concentration (c) are known.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

Protocol:

-

Inject the sample solution into the GC-MS system. The GC will separate the compound from any impurities.

-

The separated compound will enter the ion source of the mass spectrometer.

-

For EI, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

A mass spectrum is generated, showing the relative abundance of each ion.

-

The molecular ion peak ([M]⁺) will correspond to the molecular weight of the compound. Other peaks will represent the masses of the fragment ions.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic characterization of a novel compound like thieno[3,2-b]thiophene.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of thieno[3,2-b]thiophene.

Caption: Relationship between spectroscopic techniques and the molecular information obtained.

Conclusion

The spectroscopic characterization of thieno[3,2-b]thiophene provides a foundational understanding for the broader class of thienothiophenes. The data and protocols presented in this guide offer a robust framework for researchers engaged in the synthesis, analysis, and application of these important heterocyclic compounds. While the direct experimental characterization of this compound remains an area for further investigation, the detailed analysis of its isomer, thieno[3,2-b]thiophene, offers invaluable insights into the expected spectroscopic behavior and provides a strong basis for future comparative studies.

References

Initial Investigation of Thieno[3,2-b]thiophene (1,4-Dithiapentalene) Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of thieno[3,2-b]thiophene, an aromatic heterocyclic compound also known by the synonym 1,4-Dithiapentalene. This document details key synthetic routes and functionalization reactions, including electrophilic substitution, nucleophilic substitution, and cycloaddition reactions. Experimental protocols and quantitative data are presented to facilitate further research and application in drug development and materials science.

Synthesis of the Thieno[3,2-b]thiophene Core

The construction of the thieno[3,2-b]thiophene scaffold is a critical first step for exploring its reactivity. Several synthetic strategies have been developed, often involving the cyclization of appropriately substituted thiophene (B33073) precursors.

A common approach involves the reaction of 3-bromothiophene (B43185) with n-butyllithium followed by quenching with sulfur and subsequent reaction with methyl bromoacetate. The resulting intermediate undergoes cyclization upon treatment with a base like sodium ethoxide. Another versatile method is the Fiesselmann thiophene synthesis, which can be adapted to construct the fused ring system. This involves the condensation of aryl-substituted acrylonitriles with a sulfur source.[1]

More recent methods offer improved efficiency. For instance, a cascade cyclization of alkynyl diol derivatives provides a step-efficient route to substituted thieno[3,2-b]thiophenes.[2] Palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings, are also extensively used to synthesize derivatives with extended conjugation, which are of interest for materials science applications.[3]

Experimental Protocol: Synthesis of 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene [3]

A mixture of 2,5-dibromothieno[3,2-b]thiophene (B1273552) (2.80 g, 9.33 mmol), tributyl(thiophen-2-yl)stannane (8.01 g, 21.46 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.33 g, 0.467 mmol) in dry DMF (50 mL) is heated under a nitrogen atmosphere at 90 °C overnight. After cooling, the reaction is quenched with water. The resulting solid is collected by filtration and washed sequentially with water, 1 N HCl, and acetone (B3395972) to yield the desired product.

Electrophilic Aromatic Substitution

The electron-rich nature of the thieno[3,2-b]thiophene ring system makes it susceptible to electrophilic aromatic substitution. The α-positions (2- and 5-positions) are the most reactive sites due to the effective stabilization of the cationic intermediate (Wheland intermediate) through resonance involving the sulfur atoms.

Halogenation

Halogenation of thieno[3,2-b]thiophene occurs readily. Bromination with N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF) typically yields the 2,5-dibromo derivative in high yield.[3] Careful control of stoichiometry and reaction conditions can allow for the isolation of mono-halogenated products.

Quantitative Data: Halogenation of Thieno[3,2-b]thiophene Derivatives

| Electrophile | Substrate | Product | Solvent | Yield (%) | Reference |

| N-Bromosuccinimide | 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene | 2,5-Bis(5-bromothiophen-2-yl)thieno[3,2-b]thiophene | DMF | 83 | [3] |

Nitration

Nitration of thieno[3,2-b]thiophene can be achieved using standard nitrating agents. A common procedure for the nitration of thiophenes involves the use of a mixture of fuming nitric acid and acetic anhydride (B1165640) at low temperatures to control the reactivity and prevent oxidative degradation.[4] For substituted thieno[3,2-b]thiophenes, the directing effects of the existing substituents will determine the position of nitration.

Experimental Protocol: General Procedure for Nitration of Thiophenes [4]

A solution of the thiophene derivative in acetic anhydride is cooled to 10°C. A solution of fuming nitric acid in glacial acetic acid is added dropwise while maintaining the temperature below room temperature. After the addition is complete, the reaction mixture is stirred for a period, then poured onto crushed ice. The precipitated product is collected by filtration, washed with cold water, and dried.

Friedel-Crafts Acylation

Friedel-Crafts acylation provides a direct method for introducing acyl groups onto the thieno[3,2-b]thiophene core, typically at the 2- and 5-positions. Lewis acids such as tin(IV) chloride (SnCl₄) or aluminum chloride (AlCl₃) are commonly used as catalysts.[5][6] The reaction of thieno[3,2-b]thiophene with an acyl chloride or anhydride in the presence of a Lewis acid affords the corresponding ketone.

Quantitative Data: Friedel-Crafts Acylation of Thiophene

| Acylating Agent | Catalyst | Solvent | Product | Yield (%) | Reference |

| Succinyl chloride | EtAlCl₂ | CH₂Cl₂ | 1,4-Bis(2-thienyl)butane-1,4-dione | 99 | [5] |

| Acetic anhydride | Hβ zeolite | None | 2-Acetylthiophene | 98.6 | [7] |

Nucleophilic Substitution

Unsubstituted thieno[3,2-b]thiophene is generally unreactive towards nucleophilic aromatic substitution due to its electron-rich nature. However, the introduction of strong electron-withdrawing groups can activate the ring for SₙAr reactions. A more general approach to nucleophilic substitution involves a deprotonation-substitution sequence.

Lithiation and Reaction with Electrophiles

The protons at the α-positions (2- and 5-positions) of thieno[3,2-b]thiophene are acidic enough to be removed by strong bases like n-butyllithium. The resulting lithiated species are powerful nucleophiles that can react with a wide range of electrophiles, allowing for the introduction of various functional groups such as alkyl, silyl, and carboxyl groups. It has been shown that with two equivalents of butyllithium, thieno[3,2-b]thiophene can be di-lithiated at the 2- and 5-positions.[8]

Experimental Workflow: Lithiation and Functionalization

Caption: Lithiation of thieno[3,2-b]thiophene followed by reaction with an electrophile.

Cycloaddition Reactions

Due to its aromatic character, thieno[3,2-b]thiophene itself is a poor diene in Diels-Alder reactions under normal conditions.[9] High pressures and temperatures are often required to promote cycloaddition with reactive dienophiles.[10]

However, the reactivity can be significantly enhanced by modifying the electronic properties of the ring. Oxidation of the sulfur atoms to form thieno[3,2-b]thiophene S-oxides or S,S-dioxides disrupts the aromaticity and converts the molecule into a reactive diene that readily participates in [4+2] cycloaddition reactions.[11] These reactions provide a powerful tool for the synthesis of complex polycyclic structures.

Reaction Pathway: Diels-Alder Reaction of a Thiophene S-oxide

References

- 1. BJOC - Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction [beilstein-journals.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. asianpubs.org [asianpubs.org]

- 6. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]

- 7. tsijournals.com [tsijournals.com]

- 8. Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

An In-depth Technical Guide to the Stability of Thienothiophenes

Introduction

The term "1,4-Dithiapentalene" does not refer to a commonly recognized stable chemical entity in existing literature. It is likely that this query pertains to the stable, aromatic isomers of thienothiophene, which are fused bicyclic compounds consisting of two thiophene (B33073) rings. These structures, particularly thieno[3,2-b]thiophene and thieno[2,3-b]thiophene (B1266192), are of significant interest to researchers, scientists, and drug development professionals due to their unique electronic properties, high stability, and utility as building blocks in organic electronics and pharmaceuticals. This guide provides a comprehensive overview of the stability, synthesis, and reactivity of these important heterocyclic compounds.

Thienothiophenes are aromatic, bicyclic compounds with the molecular formula C₆H₄S₂. Three stable constitutional isomers have been synthesized: thieno[3,2-b]thiophene, thieno[2,3-b]thiophene, and thieno[3,4-b]thiophene.[1] This guide will focus on the two most widely studied isomers, thieno[3,2-b]thiophene and thieno[2,3-b]thiophene, which are often compared to naphthalene (B1677914) due to their bicyclic aromatic nature.[1]

Molecular Structures

The isomeric forms of thienothiophene are distinguished by the arrangement of the sulfur atoms in the fused-ring system.

Caption: Molecular structures of Thieno[3,2-b]thiophene and Thieno[2,3-b]thiophene.

Quantitative Data on Physicochemical Properties

The stability and physical properties of thienothiophene isomers are summarized in the table below.

| Property | Thieno[3,2-b]thiophene | Thieno[2,3-b]thiophene |

| CAS Number | 251-41-2 | 250-84-0 |

| Molecular Formula | C₆H₄S₂ | C₆H₄S₂ |

| Molecular Weight | 140.23 g/mol | 140.23 g/mol |

| Appearance | White solid | Colorless oil |

| Melting Point | 56.0-56.5 °C[1] | Not applicable |

| Boiling Point | Not available | 102 °C at 16 mmHg[1] |

| Thermal Stability | Stable under recommended storage conditions.[2] Derivatives show high thermal stability.[3] | Stable aromatic heterocycle.[4] Derivatives show high thermal stability.[5] |

| HOMO Level | -5.3 eV (for a derivative)[3] | Lower than thieno[3,2-b]thiophene due to cross-conjugation[6] |

| LUMO Level | -2.8 eV (for a derivative)[3] | Not specified |

| Energy Gap | 2.50 eV (for a derivative)[3] | Wide band gaps above 3.0 eV for derivatives[6] |

Experimental Protocols: Synthesis of Thienothiophenes

The synthesis of thienothiophene isomers can be achieved through various routes, often involving the construction of the second thiophene ring onto a pre-existing one.

Synthesis of Thieno[3,2-b]thiophene

A common laboratory-scale synthesis of thieno[3,2-b]thiophene starts from 3-bromothiophene.[3] A more recent and efficient method involves a cascade cyclization of alkynyl diol derivatives.[7]

Example Protocol: Cascade Cyclization for Substituted Thieno[3,2-b]thiophenes [7]

This method provides a step-efficient route to substituted thieno[3,2-b]thiophenes.

-

Reaction Setup: A mixture of a 2,5-dialkylhex-3-yne-2,5-diol derivative, iodine (I₂), and sodium thiosulfate (B1220275) (Na₂S₂O₃) in a suitable solvent is prepared.

-

Heating: The reaction mixture is heated at a specific temperature (e.g., 140-150 °C) for a designated time.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired substituted thieno[3,2-b]thiophene.

References

- 1. Thienothiophene - Wikipedia [en.wikipedia.org]

- 2. downloads.ossila.com [downloads.ossila.com]

- 3. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Performance enhancement of air-stable thieno[2,3-b]thiophene organic field-effect transistors via alkyl chain engineering - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 6. Performance enhancement of air-stable thieno[2,3- b ]thiophene organic field-effect transistors via alkyl chain engineering - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC01512J [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

exploring the tautomerism in 1,4-Dithiapentalene systems

An In-depth Technical Guide to the Tautomerism in 1,4-Dithiapentalene Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound core, a sulfur-containing isostere of the anti-aromatic pentalene (B1231599) system, represents an intriguing yet underexplored heterocyclic scaffold. While the parent system's stability and electronic structure are subjects of theoretical interest, the introduction of functional groups raises the possibility of tautomeric equilibria, a phenomenon crucial to molecular recognition, reactivity, and pharmacological activity. This technical guide provides a comprehensive framework for exploring tautomerism in substituted this compound systems. Lacking direct experimental precedent, this document outlines the theoretical basis for potential prototropic tautomerism, details the requisite experimental and computational protocols for investigation, and provides templates for the systematic presentation of quantitative data.

Introduction to the this compound System

Pentalene, a bicyclic system with 8π electrons, is a classic example of an anti-aromatic and highly reactive molecule.[1] The replacement of carbon atoms with heteroatoms, such as sulfur, can significantly modulate the electronic properties and stability of the pentalene core. The this compound system, comprising two fused five-membered rings with sulfur atoms at the 1 and 4 positions, is a fascinating example. Its structure is analogous to thienothiophenes, which are known for their high stability and utility in materials science.[2][3]

Unlike stable thienothiophenes, the this compound core retains the intrinsic 8π-electron periphery of pentalene, suggesting potential anti-aromatic character and kinetic instability. However, the presence of sulfur atoms with available lone pairs can influence the degree of anti-aromaticity.[4]

Tautomerism in such a system is not expected for the unsubstituted parent molecule but becomes highly plausible upon substitution with functional groups capable of proton migration, such as hydroxyl (-OH) or amino (-NH₂) groups.[5][6] This guide will focus on the hypothetical, yet chemically sound, prototropic tautomerism of a hydroxy-1,4-dithiapentalene derivative.

Postulated Tautomerism: The Hydroxy-1,4-Dithiapentalene Equilibrium

We can postulate that a 2-hydroxy-1,4-dithiapentalene (Tautomer A) could exist in equilibrium with its keto tautomer, 1,4-dithia-1,5-dihydropentalen-2-one (Tautomer B). This is analogous to the well-studied tautomerism in other heteroaromatic systems, such as 2-hydroxythiophene.[6] The equilibrium would involve the migration of a proton from the hydroxyl oxygen to the adjacent carbon atom (C3), accompanied by a shift in the π-electron system.

The relative stability of these tautomers would be governed by a delicate balance between the aromaticity of the hydroxyl form and the potentially greater bond energies of the keto form. Tautomer A retains a fully conjugated π-system, while Tautomer B features a non-aromatic, cross-conjugated system.

Caption: Hypothetical prototropic equilibrium in 2-hydroxy-1,4-dithiapentalene.

Methodologies for Investigation

A combined experimental and computational approach is essential to confirm the existence of and quantify the tautomeric equilibrium.

Experimental Protocols

Synthesis: The initial step involves the synthesis of a substituted this compound amenable to tautomerism. Synthetic routes could be adapted from established procedures for thienothiophenes or other fused heterocyclic systems, likely involving multi-step sequences.[2][7]

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: ¹H and ¹³C NMR spectra should be recorded in various solvents of differing polarity (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) and at variable temperatures.

-

Rationale: The chemical shifts of protons and carbons are highly sensitive to the electronic environment. Distinct sets of signals for each tautomer may be observed if the interconversion is slow on the NMR timescale. If interconversion is fast, averaged signals will be observed, but their positions will shift with changes in temperature or solvent, reflecting changes in the equilibrium position (K_eq). The presence of a C-H signal for the sp³-hybridized carbon in Tautomer B and the absence of an O-H signal (or its characteristic broadness) would be key indicators.

-

-

UV-Visible (UV-Vis) Spectroscopy:

-

Protocol: Record absorption spectra in a range of solvents. Analyze the spectra for multiple absorption bands and isosbestic points upon changing solvent polarity or temperature.

-

Rationale: The two tautomers are expected to have different π-electron systems and thus distinct electronic transitions. Tautomer A, with its extended conjugation, would likely absorb at a longer wavelength than the cross-conjugated Tautomer B. Solvent-dependent studies can reveal the relative stability of each form.[8]

-

-

Infrared (IR) Spectroscopy:

-

Protocol: Acquire IR spectra in the solid state (KBr pellet or ATR) and in solution (e.g., in CCl₄).

-

Rationale: Key vibrational modes can differentiate the tautomers. Tautomer A should exhibit a broad O-H stretching band (~3200-3600 cm⁻¹), while Tautomer B will be characterized by a strong C=O stretching frequency (~1650-1700 cm⁻¹).

-

Caption: General experimental workflow for investigating tautomerism.

Computational Protocols

Computational chemistry, particularly Density Functional Theory (DFT), is indispensable for studying tautomeric systems.[8]

-

Geometry Optimization and Energy Calculation:

-

Protocol: Perform geometry optimizations for all possible tautomers using a DFT functional (e.g., B3LYP or M06-2X) and a suitable basis set (e.g., 6-311+G(d,p)).[9] Include a solvent model (e.g., PCM or SMD) to simulate solution-phase conditions.

-

Rationale: This will provide the relative Gibbs free energies (ΔG) of the tautomers, allowing for the theoretical calculation of the equilibrium constant (K_eq = e^(-ΔG/RT)). Comparing energies in the gas phase versus various solvent models will predict the effect of the environment on the equilibrium.

-

-

Spectroscopic Prediction:

-

Protocol: Following optimization, perform frequency calculations to confirm minima and to predict IR spectra. Use Time-Dependent DFT (TD-DFT) to predict UV-Vis absorption spectra and GIAO (Gauge-Independent Atomic Orbital) methods to predict NMR chemical shifts.

-

Rationale: Comparing the computationally predicted spectra for each pure tautomer with the experimental data provides a powerful tool for assigning signals and validating the presence of the proposed equilibrium.[10][11]

-

-

Aromaticity Analysis:

-

Protocol: Calculate Nucleus-Independent Chemical Shift (NICS) values at the center of each ring for both tautomers.

-

Rationale: NICS is a common metric for aromaticity. Negative values indicate aromatic character, while positive values suggest anti-aromaticity. This analysis will quantify the change in aromaticity between the tautomers, providing insight into the electronic driving forces of the equilibrium.[12]

-

Caption: Workflow for the computational study of tautomerism.

Data Presentation

Systematic data collection and presentation are paramount. The following tables serve as templates for organizing the quantitative results from the proposed investigations.

Table 1: Computational Energetic Data

| Tautomer | Method/Basis Set | Solvent Model | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted K_eq (298 K) |

|---|---|---|---|---|---|

| A | B3LYP/6-311+G(d,p) | Gas Phase | 0.00 | 0.00 | 1 |

| B | B3LYP/6-311+G(d,p) | Gas Phase | |||

| A | B3LYP/6-311+G(d,p) | PCM (DMSO) | 0.00 | 0.00 | 1 |

| B | B3LYP/6-311+G(d,p) | PCM (DMSO) | | | |

Table 2: Key Spectroscopic Data (Experimental vs. Calculated)

| Feature | Tautomer A (Calc.) | Tautomer B (Calc.) | Experimental (in DMSO-d₆) |

|---|---|---|---|

| ¹H NMR (δ, ppm) | |||

| H3 | |||

| H5 | |||

| ¹³C NMR (δ, ppm) | |||

| C2 | |||

| C=O | N/A | ||

| IR (cm⁻¹) | |||

| ν(O-H) | N/A | ||

| ν(C=O) | N/A |

| UV-Vis λ_max (nm) | | | |

Conclusion and Outlook

The study of tautomerism in novel heterocyclic systems like this compound is fundamental to advancing our understanding of structure-property relationships. While this guide is predictive, it provides a rigorous and scientifically grounded roadmap for any research group aiming to explore this chemical space. The successful characterization of such tautomeric equilibria would not only contribute to the fundamental chemistry of sulfur-containing heterocycles but could also open avenues for their application in drug design and materials science, where the ability of a molecule to exist in multiple forms can be exploited for creating dynamic and responsive systems.

References

- 1. mdpi.com [mdpi.com]

- 2. The Chemistry of Thienothiophenes: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. ossila.com [ossila.com]

- 4. Thiophene-Fused 1,4-Diazapentalene: A Stable C=N-Containing π-Conjugated System with Restored Antiaromaticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chimia.ch [chimia.ch]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. researchgate.net [researchgate.net]